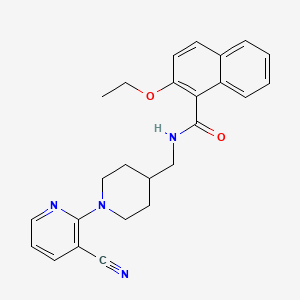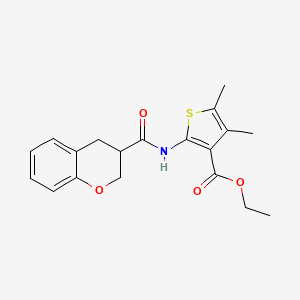
2-(2-Methyl-thiazol-5-yl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-thiazol-5-yl)-ethanol is an organic compound with the molecular formula C6H9NOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
2-(2-Methyl-thiazol-5-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Methyl-thiazol-5-yl)-ethanol are currently unknown. This compound is structurally similar to other thiazole derivatives , which have been used in proteomics research . .
Mode of Action
Given its structural similarity to other thiazole derivatives, it may interact with its targets in a similar manner . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol typically involves the reaction of 2-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylthiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 2-methylthiazole.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-thiazol-5-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-thiazol-5-yl)acetaldehyde or 2-(2-Methyl-thiazol-5-yl)acetic acid.
Reduction: Formation of 2-(2-Methyl-thiazolidin-5-yl)ethanol.
Substitution: Formation of 2-(2-Methyl-thiazol-5-yl)ethyl halides or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-thiazol-5-yl)methanol
- 2-(2-Methyl-thiazol-5-yl)acetic acid
- 2-(2-Methyl-thiazol-5-yl)ethylamine
Uniqueness
2-(2-Methyl-thiazol-5-yl)-ethanol is unique due to its specific structure, which combines the thiazole ring with an ethanol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill as effectively.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVHUYMYIPOYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59977-20-7 |
Source


|
| Record name | 2-(2-methyl-thiazol-5-yl)-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)

![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2382347.png)
![4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2382351.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)


![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)
![2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2382366.png)
